molecular formula C18H22N2O5 B2518603 1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1170235-95-6

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2518603
CAS No.: 1170235-95-6
M. Wt: 346.383
InChI Key: GSTATFACKGBRMS-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and chemical biology research. With the molecular formula C18H22N2O4, this compound features a trimethoxyphenyl group and a phenoxyethyl moiety linked by a urea bridge, a structural motif present in various bioactive molecules . Urea derivatives are frequently investigated for their potential to interact with biological targets, particularly in anticancer research. Some structurally related benzimidazole-urea compounds have been identified as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . These inhibitors often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to the suppression of cell division . The trimethoxyphenyl group is a common pharmacophore found in many known tubulin-binding drugs, suggesting this compound may serve as a valuable chemical probe for studying this important protein target and for the structure-activity relationship (SAR) analysis of novel antitumor agents . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-22-15-11-13(12-16(23-2)17(15)24-3)20-18(21)19-9-10-25-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTATFACKGBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-phenoxyethylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The phenoxyethyl and trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (If Reported) Reference
1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea (Target) C₁₈H₂₂N₂O₅ 346.4 Phenoxyethyl, 3,4,5-trimethoxyphenyl Not reported
1-(4-Chlorophenyl)-3-(3’-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)urea C₂₈H₂₃ClN₂O₅ 497.0 Chlorophenyl, acryloyl-trimethoxyphenyl Anticancer (compound 1g)
1-(2-Fluorophenyl)-3-(3,4,5-trimethoxy-benzoyl)thiourea C₁₇H₁₅FN₂O₄S 362.4 Fluorophenyl, benzoyl-thiourea Not reported (structural study only)
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea C₂₃H₁₉N₃O₄S 433.5 Acenaphthothiazole heterocycle Not reported
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea C₂₃H₂₉N₃O₆ 443.5 Pyrrolidinone ring, ethoxyphenyl Not reported
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea C₁₈H₁₃N₅O₂S 363.4 Isothiazolidin dioxide sulfone group Not reported

Key Structural and Functional Differences

Thiourea analogs (e.g., compound in ) replace the urea oxygen with sulfur, which may alter hydrogen-bonding capacity and metabolic stability.

Heterocyclic Modifications :

  • The pyridin-3-yl and pyrazoline derivatives (e.g., compounds 5f and 5g in , 3a in ) incorporate nitrogen-rich heterocycles, which are often associated with improved target affinity in anticancer and anti-inflammatory contexts .

Trimethoxyphenyl Group Variations :

  • The 3,4,5-trimethoxyphenyl moiety is a common feature in compounds with reported antitumor activity (e.g., ETTC chalcone in , pyrazoline derivatives in ). Its electron-rich structure may facilitate interactions with tubulin or kinase targets .

Biological Activity

1-(2-Phenoxyethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a urea moiety linked to a phenoxyethyl group and a trimethoxyphenyl group. Its structure can be represented as follows:

Structure 1 2 Phenoxyethyl 3 3 4 5 trimethoxyphenyl urea\text{Structure }\quad \text{1 2 Phenoxyethyl 3 3 4 5 trimethoxyphenyl urea}

This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor or modulator of specific enzymes. For instance, it could potentially inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .
  • Receptor Interaction : The compound may also interact with various receptors involved in cellular signaling pathways. Such interactions could influence cellular responses and contribute to its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Research has shown that modifications to the phenoxyethyl and trimethoxy groups can significantly affect the compound's potency and selectivity against specific targets.

ModificationEffect on Activity
Addition of halogensIncreased binding affinity to target enzymes
Alteration of methoxy groupsEnhanced solubility and bioavailability
Variations in chain lengthChanges in receptor selectivity

Case Studies and Research Findings

  • Anticancer Activity : A study focused on urea derivatives found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. Specifically, these compounds were evaluated for their ability to cross the blood-brain barrier (BBB), making them potential candidates for treating metastatic brain tumors .
  • Neuroprotective Effects : Research has indicated that certain urea derivatives can exert neuroprotective effects by modulating neuroinflammatory pathways. This suggests that this compound may have applications in neurodegenerative diseases .
  • Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific protein interactions critical for tumor progression. For example, it was shown to inhibit FGFR1 (Fibroblast Growth Factor Receptor 1), which is often overexpressed in aggressive cancers like triple-negative breast cancer .

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